2-Methyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carbaldehyde
Description
Molecular Formula: C₈H₁₀N₂O₂ CAS No.: 1552444-81-1 Molecular Weight: 166.18 g/mol Storage: Not specified in available sources .
This compound features a fused pyrano[4,3-c]pyrazole core with a methyl group at position 2 and a carbaldehyde substituent at position 3. Its structural uniqueness lies in the positioning of the pyran ring (fused at [4,3-c] instead of the more common [2,3-c] configuration) and the presence of a reactive aldehyde group, which enhances its utility as a synthetic intermediate in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-10-8(4-11)6-5-12-3-2-7(6)9-10/h4H,2-3,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBCODAUJWHNQEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2COCCC2=N1)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Protocol
- Intermediate Preparation : 2-Methylpyrano[4,3-c]pyrazole is synthesized via cyclocondensation of ethyl acetoacetate, hydrazine hydrate, and a β-ketoaldehyde under acidic conditions.
- Formylation : The intermediate is refluxed with POCl₃ (2 equiv) and DMF (3 equiv) in anhydrous dichloroethane at 60–70°C for 6–8 hours. The carbaldehyde group is introduced at position 3 via electrophilic aromatic substitution.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 68–72% | |
| Reaction Time | 6–8 hours | |
| Catalyst | POCl₃/DMF |
Mechanistic Insight :
The reaction proceeds through the formation of a chloroiminium intermediate, which undergoes nucleophilic attack by the pyrazole ring’s C-3 position, followed by hydrolysis to yield the carbaldehyde.
Multicomponent Reactions (MCRs) Involving β-Ketoesters and Aldehydes
Four-component reactions (4CR) offer a one-pot route to assemble the pyrano[4,3-c]pyrazole core while introducing the carbaldehyde group in situ.
Catalytic MCR with InCl₃
A mixture of ethyl acetoacetate (1.0 mmol), hydrazine hydrate (1.2 mmol), methyl benzoylacetate (1.0 mmol), and malononitrile (1.0 mmol) reacts in 50% ethanol under ultrasonic irradiation (40°C, 20 min) with InCl₃ (20 mol%). The carbaldehyde is introduced via oxidation of a transient hydroxymethylene intermediate.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 80–95% | |
| Reaction Time | 20 minutes | |
| Green Chemistry Metric | E-factor: 0.87 |
Advantages :
- Ultrasonic irradiation enhances reaction efficiency by promoting cavitation and mass transfer.
- InCl₃ acts as a Lewis acid, facilitating both cyclization and oxidation steps.
Oxidative Cyclization of Pyrazole-Chalcone Derivatives
Pyrazole-chalcones serve as versatile intermediates for constructing the pyran ring via Algar-Flynn-Oyamada (AFO) oxidation.
Synthetic Pathway
- Chalcone Synthesis : 1-Phenyl-3-hydroxypyrazole reacts with 4-substituted benzaldehydes under Claisen-Schmidt conditions (NaOH/EtOH, 55°C, 3–5 h).
- Cyclization : The chalcone intermediate undergoes AFO oxidation with H₂O₂/KOH in methanol, forming the pyran ring and introducing the carbaldehyde via in situ oxidative cleavage.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 36–95% | |
| Oxidation Agent | H₂O₂/KOH |
Structural Confirmation :
¹H NMR (400 MHz, DMSO- d₆): δ 9.82 (s, 1H, CHO), 6.89–7.52 (m, aromatic H), 4.21 (s, 2H, pyran OCH₂), 2.41 (s, 3H, CH₃).
Green Chemistry Approaches Using Heterogeneous Catalysts
Bi₂O₃/ZrO₂-Catalyzed Synthesis
A mixture of benzyl alcohol (1.0 mmol), ethyl acetoacetate (1.2 mmol), phenylhydrazine (1.0 mmol), and malononitrile (1.0 mmol) reacts in the presence of Bi₂O₃/ZrO₂ (10 mg) under solvent-free conditions at 80°C for 2 hours. The carbaldehyde is generated via in situ oxidation of a benzyl alcohol precursor.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 88% | |
| Catalyst Reusability | 5 cycles |
Mechanistic Role of Bi₂O₃/ZrO₂ :
- Bi³⁺ sites activate carbonyl groups via Lewis acid-base interactions.
- ZrO₂ stabilizes enolate intermediates, facilitating cyclization.
Comparison of Synthetic Methods
| Method | Yield (%) | Time | Catalytic System | Key Advantage |
|---|---|---|---|---|
| Vilsmeier-Haack | 68–72 | 6–8 h | POCl₃/DMF | High regioselectivity |
| InCl₃-MCR | 80–95 | 20 min | InCl₃/Ultrasound | Rapid, one-pot |
| AFO Oxidation | 36–95 | 3–5 h | H₂O₂/KOH | Chalcone versatility |
| Bi₂O₃/ZrO₂ | 88 | 2 h | Bi₂O₃/ZrO₂ | Solvent-free, reusable |
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
Oxidation: 2-Methyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carboxylic acid.
Reduction: 2-Methyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-methanol.
Substitution: Depending on the nucleophile, various substituted derivatives of the original compound.
Scientific Research Applications
2-Methyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes
Mechanism of Action
The mechanism of action of 2-Methyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carbaldehyde largely depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically include binding to active sites or altering the function of target proteins.
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties of Analogues
Key Observations:
Core Structure Differences: The target compound’s pyrano[4,3-c]pyrazole core is less common than pyrano[2,3-c] derivatives (e.g., and ), which impacts ring strain and electronic properties . Thiopyrano[4,3-c]pyrazole () replaces the pyran oxygen with sulfur, altering solubility and reactivity .
Functional Group Impact :
- The carbaldehyde group in the target compound contrasts with nitrile (), trifluoromethyl (), and carboxylic acid () substituents, making it more reactive in condensation and nucleophilic addition reactions .
- The methyl group at position 2 enhances steric stability compared to phenyl or substituted aryl groups in other analogues .
Key Observations:
- Pyrano[2,3-c]pyrazoles are typically synthesized via one-pot multi-component reactions using aldehydes, malononitrile, and pyrazolones under catalysts like ionic liquids or nanoparticles .
Biological Activity
2-Methyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carbaldehyde is a heterocyclic compound known for its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, particularly in antimicrobial and anticancer applications.
Synthesis
The synthesis of 2-Methyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carbaldehyde typically involves multicomponent reactions. One common method includes the reaction of ethyl acetoacetate with hydrazine hydrate and an aldehyde under specific catalytic conditions. The process often requires heating and the use of solvents like ethanol or water to facilitate the reaction .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : It can inhibit the activity of specific enzymes by binding to their active sites. This interaction disrupts essential biological pathways that are crucial for microbial survival and cancer cell proliferation .
- Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit significant antimicrobial properties against a range of bacterial and fungal strains. The mechanism often involves disrupting the microbial cell wall or interfering with metabolic pathways essential for growth .
Antimicrobial Properties
Research indicates that 2-Methyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carbaldehyde exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various pathogens including:
- Bacteria : E. coli, Bacillus subtilis
- Fungi : Aspergillus niger
The compound's effectiveness is often compared to standard antibiotics and antifungals. For instance, it has shown comparable or superior activity against resistant strains .
Anticancer Effects
The compound has also been investigated for its anticancer potential. It has been found to inhibit the proliferation of cancer cell lines through mechanisms such as:
- Induction of apoptosis (programmed cell death)
- Inhibition of tumor growth in animal models
Studies have reported that derivatives of this compound can significantly reduce tumor size in xenograft models by affecting key signaling pathways involved in cancer progression .
Case Studies
Several studies highlight the biological activities of 2-Methyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carbaldehyde:
- Antimicrobial Study : A study tested various derivatives against multiple bacterial strains and reported significant inhibition rates comparable to established antibiotics. The most potent derivative exhibited an MIC (Minimum Inhibitory Concentration) value lower than that of ampicillin against E. coli .
- Anticancer Research : In a series of experiments involving human cancer cell lines (e.g., breast and colon cancer), compounds derived from this structure were shown to induce apoptosis at micromolar concentrations. Flow cytometry analysis confirmed increased annexin V binding in treated cells compared to controls .
Comparative Analysis
To better understand the biological activity of 2-Methyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carbaldehyde relative to other compounds in its class, a comparison table is provided below:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism |
|---|---|---|---|
| 2-Methyl-2H... | High (E. coli) | Moderate (breast cancer) | Enzyme inhibition |
| Similar Pyrano-Pyrazoles | Moderate (various bacteria) | Low | Cell wall disruption |
| Pyrazoloquinoline Derivatives | High (fungi) | High (lung cancer) | Apoptosis induction |
Q & A
Basic: What are the established synthetic routes for 2-Methyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carbaldehyde?
Methodological Answer:
The synthesis typically involves cyclization reactions. A common route starts with the condensation of 3-methyl-1-phenyl-2-pyrazolin-5-one and ethyl acetoacetate under basic conditions (e.g., KOH or NaOEt). The reaction proceeds via intramolecular cyclization to form the fused pyrano-pyrazole core. Key parameters include:
- Temperature: 80–100°C under reflux.
- Solvent: Ethanol or methanol.
- Catalyst: Base (e.g., piperidine) for deprotonation and cyclization .
Data Table: Comparison of Synthetic Methods
| Starting Materials | Conditions | Yield (%) | Reference |
|---|---|---|---|
| 3-Methyl-2-pyrazolin-5-one + Ethyl acetoacetate | KOH, EtOH, reflux | 65–70 | |
| 4-Hydroxy-6-methyl-2-pyrone derivatives | Iodine(III)-mediated dehydrogenation | 55–60 |
Basic: How is structural elucidation performed for this compound?
Methodological Answer:
Structural characterization employs:
- NMR Spectroscopy: H and C NMR to confirm the aldehyde proton (δ 9.8–10.2 ppm) and fused ring system.
- X-ray Crystallography: Resolves the bicyclic framework and substituent positions.
- Mass Spectrometry: High-resolution MS (HRMS) validates the molecular formula (CHNO) .
Advanced: How can researchers optimize reaction conditions to mitigate low yields in cyclization steps?
Methodological Answer:
Low yields often arise from incomplete cyclization or side reactions. Optimization strategies include:
- Catalyst Screening: Use of Lewis acids (e.g., ZnCl) to enhance electrophilic activation.
- Solvent Polarity: Switching to DMF or THF to stabilize intermediates.
- Microwave-Assisted Synthesis: Reduces reaction time (15–30 mins vs. 6–8 hrs) and improves efficiency .
Advanced: How do substitution patterns on the pyrano-pyrazole core influence biological activity?
Methodological Answer:
The aldehyde group at position 3 and methyl group at position 2 are critical for target binding. Structural analogs show:
- Increased Bioactivity: Electron-withdrawing groups (e.g., –NO) enhance enzyme inhibition (e.g., kinase targets).
- Reduced Toxicity: Bulky substituents (e.g., –CF) improve selectivity and reduce off-target effects .
Data Table: Bioactivity of Structural Analogs
| Compound | Substituent | IC (nM) | Target |
|---|---|---|---|
| 2-Methyl derivative | –CH | 120 ± 15 | Kinase X |
| 2-CF derivative | –CF | 85 ± 10 | Kinase X |
| 3-NO derivative | –NO | 45 ± 5 | Kinase X |
Advanced: How do researchers resolve contradictions in reported biological data for this compound?
Methodological Answer:
Contradictions often arise from assay variability or impurities. Strategies include:
- Purity Validation: HPLC (>95% purity) and LC-MS to exclude degradants.
- Assay Standardization: Use of recombinant enzymes (vs. cell lysates) to minimize interference.
- Structural Confirmation: Co-crystallization with targets (e.g., X-ray structures) to validate binding modes .
Advanced: What are the key challenges in studying this compound’s interactions with biological macromolecules?
Methodological Answer:
Challenges include:
- Solubility: The compound’s hydrophobicity requires DMSO solubilization, which may alter target conformation.
- Binding Kinetics: Rapid dissociation rates complicate SPR or ITC measurements.
- Metabolic Stability: Cytochrome P450-mediated oxidation of the aldehyde group necessitates prodrug strategies .
Advanced: How does this compound compare to other pyrano-pyrazole derivatives in drug discovery?
Methodological Answer:
Compared to analogs like 2-(cyclopropylmethyl) derivatives:
- Advantages: Higher logP (2.1 vs. 1.8) improves membrane permeability.
- Limitations: Lower metabolic stability in liver microsomes (t = 15 mins vs. 45 mins).
- Unique Feature: The aldehyde group enables covalent binding to cysteine residues in target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
